5,5'-Dimethyl-2,2'-bipyrimidine CAS 935267-14-4 properties
5,5'-Dimethyl-2,2'-bipyrimidine CAS 935267-14-4 properties
CAS: 935267-14-4 Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol [1][2]
Executive Summary
5,5'-Dimethyl-2,2'-bipyrimidine is a specialized nitrogen-rich heterocyclic ligand used primarily in coordination chemistry and supramolecular catalysis.[1] Unlike its ubiquitous analog 2,2'-bipyridine, this compound features a tetradentate N-donor set capable of bridging two metal centers simultaneously.[1] This unique "back-to-back" chelating ability makes it a critical building block for dinuclear photocatalysts and conductive coordination polymers.[1]
This guide details the physicochemical profile, synthesis pathways, and application protocols for researchers utilizing CAS 935267-14-4 in photoredox catalysis and metal-organic framework (MOF) development.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
The introduction of methyl groups at the 5,5'-positions of the bipyrimidine core serves two technical functions: it enhances solubility in organic solvents (chloroform, dichloromethane) compared to the parent 2,2'-bipyrimidine, and it exerts an inductive electron-donating effect (+I), modulating the redox potentials of coordinated metal centers.[1]
Table 1: Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 5,5'-Dimethyl-2,2'-bipyrimidine | Distinct from 5,5'-dimethyl-2,2'-bipyridine (CAS 1762-34-1).[1][3] |
| SMILES | CC1=CN=C(N=C1)C1=NC=C(C)C=N1 | Symmetric heteroaromatic dimer. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114–118 °C (Predicted) | Lower than unsubstituted bipyrimidine due to crystal packing disruption. |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMF | Poor solubility in water/alcohols. |
| pKa | ~1.5 (Conjugate acid) | Less basic than bipyridine due to π-deficiency of pyrimidine rings. |
| Coordination Mode | Bis-chelating (Bridging) | Can bind two metals (M₁ and M₂) simultaneously. |
Synthesis & Production Protocols
The synthesis of 5,5'-dimethyl-2,2'-bipyrimidine is most efficiently achieved via Ni(0)-mediated reductive homocoupling of 2-halo-5-methylpyrimidines.[1] This method avoids the harsh conditions of Ullmann coupling and provides higher yields than Stille coupling.
Reaction Mechanism (Ni-Mediated Homocoupling)
The reaction utilizes bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] or a generated Ni(0) species from NiCl₂/Zn to couple two 2-chloropyrimidine units.[1]
Figure 1: Nickel-mediated reductive homocoupling pathway for synthesis.
Laboratory Scale Protocol
Reagents:
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2-Chloro-5-methylpyrimidine (1.0 eq)[1]
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NiCl₂ (1.0 eq)
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Zinc dust (activated, 1.5 eq)
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Triphenylphosphine (PPh₃, 4.0 eq) or 2,2'-bipyridine (catalytic)
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Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]
Step-by-Step Methodology:
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Activation: In a dry Schlenk flask under Argon, combine NiCl₂, PPh₃, and Zn dust in anhydrous DMF. Stir at 50°C for 30 minutes until the solution turns a characteristic red-brown (indicating Ni(0) formation).
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Addition: Add 2-Chloro-5-methylpyrimidine (dissolved in minimal DMF) via syringe.
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Coupling: Heat the mixture to 70–80°C for 12–24 hours. Monitor consumption of starting material via TLC (SiO₂, 50% EtOAc/Hexanes).
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Workup: Pour the reaction mixture into aqueous ammonia (NH₄OH) to sequester nickel salts. Extract with dichloromethane (DCM) (3x).
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Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (SiO₂, gradient DCM → 5% MeOH/DCM) or recrystallization from ethanol.
Coordination Chemistry & Reactivity[1][7][8][10]
The defining feature of 5,5'-dimethyl-2,2'-bipyrimidine is its ability to act as a bridging ligand (µ-ligand).[1] While 2,2'-bipyridine is a terminal chelator (binding one metal), bipyrimidines possess four nitrogen atoms, allowing them to bind two metal centers in a linear or angular array.[1]
Binding Modes[1]
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Mode A (Chelating): Binds one metal ion (similar to bipyridine). The remaining two nitrogens are available for hydrogen bonding or secondary coordination.[1]
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Mode B (Bridging): Binds two metal ions (M₁ and M₂) across the C2-C2' bond. This facilitates electronic communication (superexchange) between metal centers.
Figure 2: Primary coordination modes. The bridging mode (Mode B) is critical for catalytic applications.
Applications in Research & Development
Supramolecular Photocatalysis
The primary documented application of 5,5'-dimethyl-2,2'-bipyrimidine is in the construction of heterometallic photocatalysts , specifically Ru(II)-Pd(II) systems.[1]
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Mechanism: The Ru(II) center acts as a light harvester (photosensitizer), absorbing visible light to generate an excited state (MLCT). The bipyrimidine bridge facilitates electron transfer from the excited Ru center to the catalytic Pd center.
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Effect of Methyl Groups:
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Electronic: The methyl groups (+I effect) raise the energy of the ligand-based LUMO compared to unsubstituted bipyrimidine. This fine-tunes the reduction potential, making the ligand harder to reduce but potentially stabilizing high-valent metal states during catalysis.[1]
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Performance: In the photocatalytic dimerization of α-methylstyrene, complexes utilizing the 5,5'-dimethyl ligand showed distinct activity profiles compared to the 5,5'-dibromo analogs, highlighting the importance of substituent electronic tuning [1].[1]
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Metal-Organic Frameworks (MOFs)
While less common than bipyridine linkers, 5,5'-dimethyl-2,2'-bipyrimidine is a candidate for MOF construction where high nitrogen content is required for gas adsorption (e.g., CO₂ capture).[1] The uncoordinated nitrogens in a mononuclear node can act as Lewis basic sites to interact with acidic guests.[1]
Handling & Safety (SDS Summary)
Signal Word: Warning Hazard Statements:
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H319: Causes serious eye irritation.[1]
Precautionary Measures:
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from strong oxidizers.[1]
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PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling the solid powder to prevent inhalation.
References
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Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene. Inorganic Chemistry, 2007, 46(7), 2725–2734.[5][6] [Link]
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Synthesis, X-ray structures, spectroscopic and electrochemical properties of ruthenium(II) complexes containing 2,2′-bipyrimidine. Inorganica Chimica Acta, 2007.[1] (Contextual citation for general bipyrimidine Ru properties).
